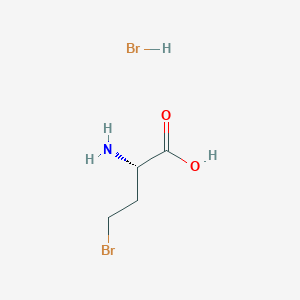

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-amino-4-bromobutanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLMXICGDYZOJH-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CBr)[C@@H](C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369967 | |

| Record name | (2S)-2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15159-65-6 | |

| Record name | (2S)-2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

This guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, biological significance, and safety information for (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a chiral amino acid derivative notable for the presence of a bromine atom on the side chain.[1][2] This feature makes it a versatile intermediate in the synthesis of various bioactive molecules and unnatural amino acids.[2] It typically appears as a white to light yellow or light brown crystalline powder.[1][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15159-65-6 | [3][5][6] |

| Molecular Formula | C₄H₉Br₂NO₂ | [1][3][6] |

| Molecular Weight | 262.93 g/mol | [1][5][6] |

| Melting Point | 189 °C (decomposes) | [4][5] |

| Optical Activity | [α]20/D +16° (c=1 in methanol) | [4][5] |

| Solubility | Soluble in water.[1] Slightly soluble in DMF and Methanol.[4] | |

| Appearance | White to light yellow crystalline powder | [1][3] |

| SMILES String | Br.N--INVALID-LINK--C(O)=O | [5] |

| InChI Key | JDLMXICGDYZOJH-DFWYDOINSA-N | [5][6] |

Biological and Chemical Significance

This compound serves as a valuable building block in medicinal chemistry and biochemical research.[1][2]

-

Neurotransmitter Analog: Due to its structural similarity to γ-aminobutyric acid (GABA), it is studied as a GABA analog.[1] It has the potential to interact with GABA receptors, making it a useful tool for investigating GABAergic signaling pathways in the central nervous system.[1]

-

Intermediate for SAM Synthesis: It is a key intermediate in the chemical synthesis of S-adenosyl-L-methionine (SAM), a crucial substance involved in over 40 biochemical reactions in the human body, including transmethylation and transaminopropylation.[2][3]

-

Precursor for Unnatural Amino Acids: The reactive bromine atom can be substituted to create a variety of conformationally restricted GABA analogues and other unnatural amino acids, such as L-selenomethionine, which has demonstrated anti-cancer properties.[1][3]

-

Enzyme Studies: It can be used as a substrate or inhibitor to study the activity, function, and inhibition mechanisms of specific enzymes involved in amino acid metabolism.[1]

Caption: Logical workflow of research applications.

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported, often starting from readily available chiral precursors like L-homoserine or L-methionine.[3][7]

Method 1: Synthesis from L-Homoserine [3]

-

Reaction Setup: In a 100 mL sealed tube, weigh 1.19 g (10 mmol) of L-homoserine.

-

Acid Addition: Add 16 mL of a 33% hydrogen bromide solution in acetic acid.

-

Heating: Heat the reaction mixture in an oil bath at 75°C for 6 hours.

-

Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess acid, yielding the crude product.

-

Extraction: Extract the crude product with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product is then purified by column chromatography using a Hexane/Ethyl Acetate (1:1 v/v) eluent to yield the final product as a white crystalline powder.

Method 2: Synthesis from L-(+)-α-amino-γ-butyrolactone hydrochloride [7]

-

Reaction Setup: In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride to 105 mL of 33.7% hydrogen bromide in acetic acid.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 70°C and maintain for 9 hours.

-

Isolation: Cool the reaction mixture to room temperature while stirring.

-

Filtration: Filter the resulting precipitate and wash the filter cake with diethyl ether.

-

Drying: Dry the solid under vacuum to obtain the final product.

Method 3: Synthesis from L-Methionine [3] This multi-step "two-pot" synthesis involves methylation, hydrolysis, dehydration ring-closing, and bromo ring-opening.

-

Methylation: Add 50.0 g (0.335 mol) of L-methionine to a mixture of 467 mL purified water, 67 mL methanol, and 50 mL (0.807 mol) methyl iodide in a 1 L flask. Stir at room temperature for 24 hours.

-

Hydrolysis: After monitoring the reaction with Thin Layer Chromatography (TLC), separate the methyl iodide phase. Add 17.7 g (0.167 mol) of sodium carbonate to the aqueous phase and heat in an oil bath at 130°C for 6 hours while distilling off methanol and water.

-

Subsequent Steps: The process continues with further reactions involving hydrochloric acid and hydrogen peroxide to eventually yield the target compound.[3]

Caption: Simplified synthesis pathways.

Safety and Handling

This compound is classified as an irritant.[6][8] Appropriate safety precautions must be taken during handling.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard | H315 | Causes skin irritation. | [5][6][8] |

| H319 | Causes serious eye irritation. | [5][6][8] | |

| H335 | May cause respiratory irritation. | [5][6][8] | |

| Precautionary | P261 | Avoid breathing dust. | [5][6] |

| P280 | Wear protective gloves/eye protection/face protection. | [5][8] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5][6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [6] | |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. | [6][8] |

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95), eye shields, and gloves when handling this chemical.[5] Work should be conducted in a chemical fume hood.[9]

Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container under an inert atmosphere.[4][9] The compound is reported to be moisture-sensitive, hygroscopic, and unstable in solution.[4]

References

- 1. Buy this compound | 15159-65-6 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. 15159-65-6 CAS MSDS (L(+)-2-Amino-4-bromobutyric acid hydrobromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (S)-(+)-2-Amino-4-bromobutyric acid 97 15159-65-6 [sigmaaldrich.com]

- 6. This compound | C4H9Br2NO2 | CID 2733672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-4-bromobutanoic acid hydrobromide | 76338-90-4 | Benchchem [benchchem.com]

- 8. beantown.s3.amazonaws.com [beantown.s3.amazonaws.com]

- 9. fishersci.com [fishersci.com]

In-Depth Analysis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

This document provides a detailed breakdown of the molecular weight for (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide, a compound relevant to researchers and professionals in the fields of neuroscience and medicinal chemistry. It is noted for its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[1].

Molecular Composition and Weight

The chemical formula for this compound is C₄H₉Br₂NO₂[1][2][3]. Its linear formula is BrCH₂CH₂CH(NH₂)CO₂H · HBr. The molecular weight of this compound is 262.93 g/mol [1][3][4][5].

A detailed calculation based on the atomic weights of its constituent elements is presented below.

| Element | Symbol | Atom Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 4 | 12.011 | 48.044 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Bromine | Br | 2 | 79.904 | 159.808 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 18 | 262.929 |

Note: Atomic weights are based on IUPAC standard values. The sum may vary slightly from reported values due to rounding.

Logical Relationship of Molecular Weight Calculation

The final molecular weight is the summation of the mass of each element multiplied by the number of atoms of that element present in the chemical formula. This relationship is visualized in the following diagram.

Caption: Calculation workflow for the molecular weight of C₄H₉Br₂NO₂.

Disclaimer: This document provides the calculated molecular weight based on publicly available chemical data. It does not include experimental protocols or a full technical whitepaper, as the generation of such content is beyond the current capabilities of this service.

References

- 1. Buy this compound | 15159-65-6 [smolecule.com]

- 2. This compound | C4H9Br2NO2 | CID 2733672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 15159-65-6 CAS MSDS (L(+)-2-Amino-4-bromobutyric acid hydrobromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

A Technical Guide to the Solubility of (S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling existing qualitative information and presenting a detailed, best-practice experimental protocol for determining the solubility of this compound. This guide is intended to be a valuable resource for researchers in medicinal chemistry, process development, and formulation science.

Introduction

This compound is a chiral amino acid derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds and research chemicals.[1] Its solubility in organic solvents is a fundamental physical property that dictates its utility in synthetic reactions, purification processes, and formulation development. Understanding its solubility profile is essential for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing suitable drug delivery systems.

Solubility Profile

Currently, there is a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in organic solvents within scientific literature. However, several sources provide qualitative descriptions of its solubility. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility Description | Source(s) |

| Methanol (MeOH) | Soluble, Slightly Soluble | [2] |

| Dimethylformamide (DMF) | Slightly Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |

| Ethanol (EtOH) | Less soluble than in water |

It is important to note that terms like "soluble" and "slightly soluble" are qualitative and can vary between researchers and contexts. Therefore, for any critical application, experimental determination of solubility is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent of interest. This protocol is a synthesis of established methods, such as the shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.[3][4]

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvent(s) (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature orbital shaker or rotator

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical instrument.

3.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved. Record the exact mass of the compound added.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker. Agitate the samples at a consistent speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve.

-

Quantitative Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC).

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of solvent categories based on the available qualitative data.

Caption: Experimental workflow for determining thermodynamic solubility.

Caption: Logical categorization of solvents based on qualitative solubility.

References

An In-depth Technical Guide on the Purity and Assay of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity, assay, and analytical methodologies for (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide. This compound is a significant building block in medicinal chemistry, particularly as a key intermediate in the synthesis of S-adenosyl-L-methionine (SAM), a vital substance in numerous biochemical pathways.[1][2] Its trifunctional nature, featuring amino, carboxylic acid, and reactive bromo groups, makes it a versatile precursor for creating unnatural amino acids and complex bioactive molecules.[1]

Physicochemical and General Properties

This compound is a chiral amino acid derivative that typically appears as a white to light yellow crystalline powder.[1][3] It is soluble in water and various organic solvents.[3]

| Property | Value | Reference |

| Molecular Formula | C₄H₉Br₂NO₂ | [1][3][4][5] |

| Molecular Weight | 262.93 g/mol | [1][3][4][5][6] |

| CAS Number | 15159-65-6 | [1][2][3][6] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 189 °C (decomposes) | [1][6] |

| Optical Activity | [α]20/D +16° (c = 1 in methanol) | [6] |

| InChI Key | JDLMXICGDYZOJH-DFWYDOINSA-N | [3][6] |

Purity and Assay Specifications

The purity of this compound can vary between suppliers. Commercially available grades typically range from 95% to over 98% purity.

| Purity / Assay | Source / Supplier |

| 98.0+% | TCI America (via Fisher Scientific)[7] |

| 97% | Sigma-Aldrich[6] |

| 95% | Synblock[5] |

| ≥95% | Santa Cruz Biotechnology (for Fmoc-derivative)[8] |

| 95% (typical) | BenchChem[9] |

Experimental Protocols

Synthesis Methodologies

The synthesis of this compound often starts from readily available chiral precursors like L-methionine or L-homoserine.[9]

Method 1: Synthesis from L-Methionine

This process involves methylation, hydrolysis, dehydration ring-closing to form an intermediate, and subsequent bromo ring-opening.[2]

-

Step 1: Intermediate Synthesis (L-(+)-α-amino-γ-butyrolactone hydrochloride)

-

In a 1 L single-neck bottle, add 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide.[9]

-

Stir the mixture at room temperature for 24 hours.[9]

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC).[2][9]

-

After the reaction, separate the methyl iodide phase. Add 17.7 g (0.167 mol) of sodium carbonate to the aqueous phase and heat to distill off methanol and water.[2]

-

-

Step 2: Synthesis of this compound

-

In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of the L-(+)-α-amino-γ-butyrolactone hydrochloride intermediate to 105 mL of a 33.7% hydrogen bromide solution in acetic acid.[9]

-

Stir the mixture at room temperature for 30 minutes.[9]

-

Heat the reaction to 70°C and maintain for 9 hours.[9]

-

Cool the mixture to room temperature while stirring, which will cause the product to precipitate.[9]

-

Filter the precipitate, wash the filter cake with diethyl ether, and dry the solid under a vacuum to yield the final product.[9]

-

Method 2: Synthesis from L-Homoserine

-

In a 100 mL sealed tube, weigh 1.19 g (10 mmol) of L-homoserine.[9]

-

Add 16 mL of a 33% hydrogen bromide solution in acetic acid.[9]

-

Heat the mixture in an oil bath at 75°C for 6 hours.[9]

-

After cooling to room temperature, concentrate the solution under reduced pressure to remove excess acid and obtain the crude product.[9]

-

The crude product can be further purified via column chromatography.[2][9]

Caption: Synthesis workflow from L-Methionine.

Analytical and Assay Protocols

A combination of chromatographic and spectroscopic techniques is employed to confirm the identity, purity, and assay of this compound.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of amino acids. Due to the lack of a strong chromophore, pre-column derivatization is typically required for UV or fluorescence detection.[10]

-

Derivatization: A common method involves pre-column derivatization with o-phthaldialdehyde (OPA) for primary amines.[10] This reaction is rapid and automated, making it suitable for high-throughput analysis.[10]

-

Reagent Preparation: Prepare a 0.2 M borate buffer. Dissolve mercaptopropionic acid (MPA) and OPA in the buffer.[10]

-

Automated Procedure: In an autosampler vial, mix 10 µL of the sample solution with a 45 µL mixture of MPA/OPA solution and 45 µL of the borate buffer.[10]

-

After a 1-minute reaction time, inject a small volume (e.g., 1 µL) into the HPLC system.[10]

-

-

Chromatographic Conditions (General Example for Amino Acids):

-

Chiral Purity: To determine enantiomeric purity, a specialized chiral stationary phase (CSP) column is necessary. The compound may require derivatization of its carboxyl group to be compatible with certain chiral columns.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the molecule. Both ¹H NMR and ¹³C NMR spectra are valuable for structural elucidation. Spectral data for this compound is available from chemical databases.[13][14]

-

Procedure:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 500 MHz).[15]

-

Analyze the chemical shifts, coupling constants, and integration to confirm the proton and carbon environments match the expected structure of this compound.

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

-

Expected Molecular Weight: ~262.93 g/mol .[9]

-

Key Feature: The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern in the mass spectrum, which is a definitive indicator of the compound's identity.[9]

Caption: General analytical workflow for the compound.

Biological Context and Applications

This compound is not just a synthetic intermediate; it also has relevance in neuroscience research due to its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3] It is studied as a tool to understand GABAergic signaling pathways and serves as a building block for novel drugs targeting the central nervous system.[3] Preliminary studies have also suggested potential antimicrobial properties for related compounds.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Buy this compound | 15159-65-6 [smolecule.com]

- 4. This compound | C4H9Br2NO2 | CID 2733672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 15159-65-6 | (S)-2-Amino-4-bromobutyric acid HBr - Synblock [synblock.com]

- 6. (S)-(+)-2-Amino-4-bromobutyric acid 97 15159-65-6 [sigmaaldrich.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. scbt.com [scbt.com]

- 9. 2-Amino-4-bromobutanoic acid hydrobromide | 76338-90-4 | Benchchem [benchchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. agilent.com [agilent.com]

- 12. americanlaboratory.com [americanlaboratory.com]

- 13. chemcd.com [chemcd.com]

- 14. L(+)-2-Amino-4-bromobutyric acid hydrobromide(15159-65-6) 1H NMR spectrum [chemicalbook.com]

- 15. bmse000390 DL-2-Aminobutyric Acid at BMRB [bmrb.io]

An In-depth Technical Guide to (S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide and its Structural Analogs for Researchers and Drug Development Professionals

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is a chiral molecule that serves as a versatile building block in medicinal chemistry and neuroscience research. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes it a valuable precursor for the synthesis of a wide array of structural analogs with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to these analogs, with a focus on their interactions with key biological targets.

Core Structure and Chemical Properties

This compound possesses a butyric acid backbone with a chiral center at the α-carbon, an amino group at the 2-position, and a bromine atom at the 4-position. The presence of the bromine atom makes it an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities at the 4-position. The amino and carboxylic acid groups provide sites for further modification, such as N-alkylation or esterification.

Key Biological Targets and Therapeutic Potential

Structural analogs of (S)-(+)-2-Amino-4-bromobutyric acid have been designed and synthesized to target several important enzymes and receptors involved in various physiological and pathological processes. These include:

-

GABA Aminotransferase (GABA-AT): An enzyme responsible for the degradation of GABA. Inhibition of GABA-AT increases GABA levels in the brain, which has therapeutic potential for epilepsy and other neurological disorders.

-

Branched-chain Amino Acid Aminotransferase 1 (BCAT1): An enzyme involved in the metabolism of branched-chain amino acids, which is often upregulated in certain cancers. Inhibition of BCAT1 is being explored as a potential anti-cancer strategy.

-

Group III Metabotropic Glutamate Receptors (mGluRs): A class of G-protein coupled receptors that modulate neurotransmission. Agonists of these receptors have shown neuroprotective effects and are being investigated for the treatment of various neurological and psychiatric disorders.

Structural Analogs and Biological Activity

A variety of structural analogs of (S)-(+)-2-Amino-4-bromobutyric acid have been synthesized and evaluated for their biological activity. These can be broadly categorized based on the modification to the core structure.

Analogs with Modifications at the 4-Position

The bromine atom at the 4-position is a prime site for modification. Nucleophilic substitution reactions allow for the introduction of a wide range of functional groups, including other halogens, thioethers, and aryl or heteroaryl moieties.

| Compound/Analog Class | Target | Activity | Quantitative Data | Reference |

| 4-Amino-2-(fluoromethyl)-2-butenoic acid | GABA-AT | Competitive Inhibitor | Ki = not specified | [1] |

| 4-Amino-2-(chloromethyl)-2-butenoic acid | GABA-AT | Competitive Inhibitor | Ki = not specified | [1] |

| 4-Amino-2-(hydroxymethyl)-2-butenoic acid | GABA-AT | Competitive Inhibitor | Ki = 5 µM | [1] |

| L-2-amino-4-thiophosphonobutyric acid (L-thioAP4) | Group III mGluRs | Agonist | EC50 (mGlu4) = 0.039 µM | [2] |

Conformationally Restricted Analogs

To improve selectivity and potency, conformationally restricted analogs have been developed. These analogs incorporate cyclic structures to limit the rotational freedom of the molecule, thereby locking it into a specific bioactive conformation.

| Compound/Analog Class | Target | Activity | Quantitative Data | Reference |

| Bicyclo[3.2.1]octene-bearing GABA derivative (Compound 7) | BCAT1 | Inhibitor | IC50 = not specified, 6-fold enhancement over parent compound | [3][4] |

| WQQ-345 | BCAT1 | Inhibitor | IC50 = not specified | [3][4] |

N-Protected and N-Alkylated Analogs

Modification of the 2-amino group can influence the compound's pharmacokinetic properties and target interactions. N-protection is also a common strategy in the multi-step synthesis of more complex analogs.

| Compound/Analog Class | Description |

| Fmoc-(S)-2-amino-4-bromobutyric acid | N-protected with Fluorenylmethyloxycarbonyl group for use in peptide synthesis. |

| N-alkylated 2-aminobutyric acid derivatives | Synthesized via reductive amination or reaction with alkyl halides. |

Experimental Protocols

General Synthesis of this compound from L-Homoserine

This protocol describes the conversion of L-homoserine to the target compound.

Materials:

-

L-Homoserine

-

33% Hydrogen bromide in acetic acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Hexane

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

In a sealed tube, add L-homoserine (10 mmol) to a 33% solution of hydrogen bromide in acetic acid (16 mL).

-

Heat the reaction mixture in an oil bath at 75°C for 6 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess acid, yielding the crude product.

-

Extract the crude product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent to dryness.

-

Purify the crude product by column chromatography using a Hexane/Ethyl Acetate (1:1 v/v) eluent to obtain the pure L(+)-2-Amino-4-bromobutyric acid hydrobromide as a white crystalline powder.[5]

General Protocol for N-Alkylation of Amino Acids via Reductive Amination

This protocol outlines a general method for the N-alkylation of amino acids.

Materials:

-

Amino acid

-

Aldehyde

-

Methanol

-

Acetic acid

-

Sodium cyanoborohydride

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amino acid (1.0 mmol) and the aldehyde (1.1 mmol) in methanol (10 mL) in a round-bottom flask.

-

Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

In a separate flask, dissolve sodium cyanoborohydride (1.5 mmol) in methanol (5 mL).

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated amino acid.[6]

Signaling Pathways

GABA Aminotransferase (GABA-AT) Metabolic Pathway

GABA-AT is a key enzyme in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. Inhibition of GABA-AT leads to an accumulation of GABA.

BCAT1 Signaling in Cancer

BCAT1 is implicated in cancer progression through its influence on several key signaling pathways, including the mTOR and PI3K/AKT pathways, which are central regulators of cell growth, proliferation, and survival.

Group III Metabotropic Glutamate Receptor (mGluR) Signaling

Group III mGluRs are G-protein coupled receptors that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This cascade ultimately modulates neuronal excitability.

References

- 1. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

(S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide: A Synthetic Keystone with Emerging Biological Relevance

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is a chiral amino acid derivative recognized primarily as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and biochemical reagents.[1][2] While extensive research on its direct biological activities is not widely documented, its structural features and role as a precursor to bioactive molecules underscore its significance in neuroscience and medicinal chemistry.[1][3] This technical guide provides a comprehensive overview of its known applications, synthetic utility, and the biological context of the molecules derived from it.

Physicochemical Properties

This compound is a white to light yellow crystalline powder soluble in water.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₉Br₂NO₂ | [2][4] |

| Molecular Weight | 262.93 g/mol | [4][5] |

| CAS Number | 15159-65-6 | [2][5] |

| Melting Point | 189 °C (decomposes) | [5][6] |

| Optical Activity | [α]20/D +16° (c = 1 in methanol) | [5] |

Synthetic Applications and Biological Significance

The primary role of this compound is as a building block for more complex molecules with defined biological activities.[1] Its chemical structure, featuring a reactive bromo group, an amino group, and a carboxylic acid, allows for a variety of chemical modifications.[6]

A significant application of this compound is in the chemical synthesis of S-adenosyl-L-methionine (SAM) and its analogs.[2][3] SAM is a crucial biomolecule involved in numerous metabolic pathways, including transmethylation and transaminopropyl reactions.[2] It plays a role in various physiological processes, and its synthetic versions are used in treating conditions like liver dysfunction and depression.[2][3]

Due to its structural similarity to γ-aminobutyric acid (GABA), this compound is a valuable starting material for synthesizing GABA analogs that can modulate the activity of GABA transaminase (GABA-AT).[1] GABA-AT is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] By inhibiting GABA-AT, the synaptic levels of GABA can be increased, which is a therapeutic strategy for conditions such as epilepsy and neuropathic pain.[1] The bromine atom at the γ-position is particularly useful as it allows for the introduction of other chemical groups to enhance the binding affinity of the synthesized analogs to the active site of GABA-AT.[1]

The γ-bromine atom facilitates the synthesis of conformationally restricted GABA analogs.[1] By creating more rigid structures, researchers can design molecules that mimic the specific bioactive conformation of GABA, potentially leading to enhanced affinity and selectivity for GABA receptors.[1]

This compound is also utilized in the preparation of L-selenomethionine precursors.[2][3] L-selenomethionine is an amino acid containing selenium that plays a role in the structure of selenoproteins and has been investigated for its anti-cancer properties.[2]

Potential Direct Biological Activities

While primarily used as a synthetic intermediate, some preliminary studies and structural analyses suggest potential direct biological activities, though these are not as well-characterized.

-

Neurotransmitter Modulation : Its analogy to GABA suggests potential interactions with GABA receptors, which could influence neurotransmission and offer neuroprotective effects.[1]

-

Enzyme Inhibition : There is speculation that it may inhibit certain enzymes involved in amino acid metabolism, but further research is needed to confirm these interactions.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound have been documented, often starting from readily available amino acids like L-methionine or L-homoserine.[2][3]

Synthesis from L-Homoserine:

One documented method involves the reaction of L-homoserine with a 33% solution of hydrogen bromide in acetic acid.[2]

-

Procedure:

-

1.19 g (10 mmol) of L-homoserine is placed in a 100 mL sealed tube.

-

16 mL of a 33% hydrogen bromide acetic acid solution is added.

-

The mixture is heated in an oil bath at 75°C for 6 hours.

-

After cooling to room temperature, the excess acid is removed by concentrating the solution under reduced pressure.

-

The resulting crude product is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The final product is purified by column chromatography.[2]

-

Monitoring the Reaction:

The progress of the synthesis can be monitored using thin-layer chromatography (TLC) to track the consumption of the starting material.[3]

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic utility of this compound.

Caption: Synthetic pathways from starting materials to bioactive molecules via the key intermediate.

Caption: Experimental workflow for the synthesis from L-Homoserine.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4] Standard laboratory personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[5]

References

- 1. Buy this compound | 15159-65-6 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C4H9Br2NO2 | CID 2733672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(+)-2-Amino-4-bromobutyric acid 97 15159-65-6 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide: A Comprehensive Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties, synthesis, and applications of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide, a versatile chiral building block crucial in pharmaceutical and chemical research. This document provides detailed experimental protocols, quantitative data, and visual representations of its synthetic workflow and biological interactions.

Core Properties and Specifications

This compound is a non-proteinogenic α-amino acid derivative. Its stereospecific nature and the presence of a reactive bromine atom make it a valuable precursor in the asymmetric synthesis of more complex molecules.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₄H₉Br₂NO₂ |

| Molecular Weight | 262.93 g/mol [1][2] |

| Appearance | White to light yellow crystalline powder[3] |

| Melting Point | 189 °C (decomposes)[2] |

| Optical Activity | [α]²⁰/D +16° (c = 1 in methanol)[2] |

| CAS Number | 15159-65-6[1][2] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.55 (br s, 3H), 4.15 (t, J=6.8 Hz, 1H), 3.65 (t, J=6.4 Hz, 2H), 2.50-2.30 (m, 2H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 171.5, 52.5, 31.0, 30.5 |

Synthesis of this compound

This chiral building block can be synthesized from readily available starting materials such as L-homoserine or L-methionine. The choice of synthetic route may depend on factors such as cost, availability of reagents, and desired scale.

Synthesis from L-Homoserine

This method involves the direct bromination of L-homoserine using a hydrobromic acid solution.

Experimental Protocol:

-

Reaction Setup: In a 100 mL sealed tube, add 1.19 g (10 mmol) of L-homoserine.

-

Reagent Addition: To the L-homoserine, add 16 mL of a 33% solution of hydrogen bromide in acetic acid.

-

Reaction Conditions: Heat the mixture in an oil bath at 75°C for 6 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess acid.

-

Extraction: Extract the crude product with ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate (1:1 v/v) eluent to yield the pure product.[3]

Typical Yield: Approximately 65-75%.

Synthesis from L-Methionine

This multi-step synthesis proceeds through a lactone intermediate which is subsequently opened to form the desired product.

Experimental Protocol:

-

Methylation: In a 1 L single-necked flask, combine 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide. Stir the mixture at room temperature for 24 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Hydrolysis and Cyclization: Separate the methyl iodide phase. To the aqueous phase, add 17.7 g (0.167 mol) of sodium carbonate. Heat the mixture in an oil bath at 130°C and distill off the methanol and water. The reaction is complete after approximately 6 hours. Cool the reaction mixture and add 200 mL of concentrated hydrochloric acid and 50 mL of water. Add 17 mL of a 30% hydrogen peroxide solution and stir at room temperature for 20 minutes.

-

Lactone Formation: Extract the aqueous solution with ethyl acetate (2 x 100 mL) to remove any residual iodine. Heat the colorless aqueous solution to reflux for 4 hours and then concentrate to yield the crude L-(+)-α-amino-γ-butyrolactone hydrochloride.

-

Ring Opening: In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of the crude L-(+)-α-amino-γ-butyrolactone hydrochloride to 105 mL of a 33.7% solution of hydrogen bromide in acetic acid. Stir the mixture at room temperature for 30 minutes, then heat to 70°C and maintain for 9 hours.

-

Isolation and Purification: Cool the reaction mixture to room temperature with stirring. Filter the precipitate and wash the filter cake with diethyl ether. Dry the solid under vacuum to obtain the final product.[3]

Typical Yield: Approximately 69% overall yield.[3]

Applications as a Chiral Building Block

This compound is a key intermediate in the synthesis of various molecules of pharmaceutical and biological interest.

-

S-adenosyl-L-methionine (SAM) Analogs: It is an important precursor in the chemical synthesis of S-adenosyl-L-methionine (SAM) and its nitrogen analogs.[3] SAM is a crucial methyl group donor in numerous biological reactions.

-

GABA Analogs: Due to its structural similarity to γ-aminobutyric acid (GABA), it serves as a scaffold for the synthesis of GABA analogs. These analogs are valuable tools for studying GABAergic neurotransmission and for the development of potential therapeutics for neurological disorders.

-

Unnatural Amino Acids: The reactive bromide allows for the introduction of various functional groups, making it a versatile starting material for the preparation of a wide range of unnatural amino acids.

Role as a GABA Analog and Interaction with the GABAergic Signaling Pathway

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. It exerts its effects by binding to GABA receptors, primarily GABA-A and GABA-B receptors. The binding of GABA to these receptors leads to a decrease in neuronal excitability.

(S)-(+)-2-Amino-4-bromobutyric acid, as a GABA analog, is thought to interact with GABA receptors, although its precise mechanism and affinity are subjects of ongoing research. It is hypothesized to bind to the GABA-A receptor, mimicking the action of GABA and leading to an inhibitory postsynaptic potential.

References

An In-depth Technical Guide to 2-Amino-4-bromobutyric Acid Derivatives: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-bromobutyric acid and its derivatives, crucial intermediates in the synthesis of a wide range of biologically significant molecules. This document details the historical context of their synthesis, physicochemical properties, detailed experimental protocols for their preparation, and their emerging roles in drug discovery and development, particularly as enzyme inhibitors. Quantitative data is presented in structured tables for ease of comparison, and key pathways and workflows are visualized using logical diagrams.

Introduction and Historical Context

The journey into the world of modified amino acids like 2-Amino-4-bromobutyric acid is rooted in the broader history of amino acid chemistry. While the first amino acids were discovered in the early 19th century, the development of synthetic methodologies in the late 19th and early 20th centuries paved the way for the creation of non-proteinogenic amino acids. The Hell-Volhard-Zelinsky reaction, for instance, provided a direct route to α-bromo carboxylic acids, which could then be aminated to produce α-amino acids.

Physicochemical and Spectroscopic Properties

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is the most commonly utilized enantiomer in research and development. Its key properties are summarized in the tables below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₉Br₂NO₂ |

| Molecular Weight | 262.93 g/mol [2][3][4] |

| Appearance | White crystalline powder[2] |

| CAS Number | 15159-65-6 |

| Melting Point | 189 °C (decomposes) |

| Optical Activity | [α]20/D +16° (c = 1 in methanol) |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~4.2-4.4 (t, -CH(NH₃⁺)-), δ ~3.5-3.7 (t, -CH₂Br), δ ~2.4-2.6 (m, -CH₂-CH₂Br) |

| ¹³C NMR (Predicted) | δ 170-175 (C=O), δ 50-55 (-CH), δ 33-38 (-CH₂), δ 28-33 (-CH₂Br)[2] |

| Infrared (IR) Spectroscopy | 2500-3300 cm⁻¹ (broad, O-H stretch), 2800-3200 cm⁻¹ (N-H stretch), 1700-1730 cm⁻¹ (C=O stretch), 500-600 cm⁻¹ (C-Br stretch)[5] |

| Mass Spectrometry (MS) | Expected molecular weight of approximately 262.93 g/mol . The presence of two bromine atoms results in a characteristic isotopic pattern.[2] |

Synthesis of 2-Amino-4-bromobutyric Acid and Its Derivatives

The synthesis of 2-Amino-4-bromobutyric acid, particularly the (S)-enantiomer, is well-established, with several routes starting from common chiral amino acids.

Synthesis of (S)-2-Amino-4-bromobutanoic Acid Hydrobromide

Two primary, high-yielding methods are commonly employed, starting from L-methionine and L-homoserine.

Caption: Overview of synthetic routes to (S)-2-Amino-4-bromobutanoic acid HBr.

This two-pot synthesis involves the initial conversion of L-methionine to L-(+)-α-amino-γ-butyrolactone hydrochloride, followed by ring-opening with hydrogen bromide.

Step 1: Synthesis of L-(+)-α-amino-γ-butyrolactone hydrochloride [2]

-

In a 1 L single-neck flask, stir a mixture of L-methionine (50.0 g, 0.335 mol), purified water (467 mL), methanol (67 mL), and methyl iodide (50 mL, 0.807 mol) at room temperature for 24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Separate the methyl iodide phase. To the aqueous phase, add sodium carbonate (17.7 g, 0.167 mol) and distill to remove methanol and water.

-

After cooling, add concentrated hydrochloric acid (200 mL) and water (50 mL).

-

Add 30% hydrogen peroxide solution (17 mL) and stir for 20 minutes.

-

The resulting solid can be further purified by extraction and crystallization to yield L-(+)-α-amino-γ-butyrolactone hydrochloride. A yield of 69.0% for the crude solid has been reported.

Step 2: Synthesis of (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide [2]

-

In a 500 mL pressure bottle, add L-(+)-α-amino-γ-butyrolactone hydrochloride (10.5 g, 67.5 mmol) to a 33.7% solution of hydrogen bromide in acetic acid (105 mL).

-

Stir the mixture at room temperature for 30 minutes, then heat to 70°C and maintain for 9 hours.

-

Cool the reaction mixture to room temperature with stirring.

-

Filter the precipitate and wash the filter cake with diethyl ether.

-

Dry the solid under vacuum to obtain the final product.

-

In a 100 mL sealed tube, weigh L-homoserine (1.19 g, 10 mmol).

-

Add 16 mL of a 33% hydrogen bromide acetic acid solution.

-

React the mixture in an oil bath at 75°C for 6 hours.

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove excess acid and obtain the crude product.

-

The crude product can be purified by column chromatography.

Synthesis of 2-Amino-4-bromobutyric Acid Derivatives

The versatile functional groups of 2-Amino-4-bromobutyric acid allow for the synthesis of a wide array of derivatives, including amides and esters.

This protocol provides a general procedure for the N-acylation of a primary amine, which can be adapted for 2-Amino-4-bromobutyric acid (or its ester).

-

Dissolve the amino acid or ester (1.0 eq) in a suitable anhydrous solvent (e.g., pyridine, dichloromethane).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the acylating agent (e.g., acetic anhydride, 1.1-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine if used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl derivative.

-

Purify the product by recrystallization or silica gel column chromatography.

The Fischer esterification is a common method for this transformation.

-

Dissolve 2-Amino-4-bromobutyric acid hydrobromide in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate and then brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate to yield the crude ester, which can be further purified by distillation or chromatography.

Applications in Drug Discovery and Development

Derivatives of 2-Amino-4-bromobutyric acid have shown significant promise as modulators of enzyme activity, particularly in the context of cancer and neurological disorders.

Arginase Inhibition

Arginase is a key enzyme in the urea cycle, converting L-arginine to L-ornithine and urea. In the tumor microenvironment, arginase activity can deplete L-arginine, which is essential for T-cell proliferation and anti-tumor immunity. Inhibition of arginase can, therefore, restore T-cell function and enhance the efficacy of immunotherapies. Several derivatives of 2-Amino-4-bromobutyric acid have been investigated as arginase inhibitors.

Caption: Simplified Arginase signaling pathway and the point of inhibition.

Table 3: Reported Biological Activity of Arginase Inhibitors Derived from Related Scaffolds

| Compound | Target | IC₅₀ |

| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | hARG-1 | 223 nM |

| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | hARG-2 | 509 nM |

| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid | hARG-1 | 200 nM |

| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid | hARG-2 | 290 nM |

| 2-amino-6-borono-2-(1-(4-chlorobenzyl)piperidin-4-yl)hexanoic acid (MARS) | hARG-1 | 0.9 µM |

| 2-amino-6-borono-2-(1-(4-chlorobenzyl)piperidin-4-yl)hexanoic acid (MARS) | hARG-2 | 0.7 µM |

Note: The compounds listed are structurally related to the core theme and demonstrate the potential of this class of molecules as arginase inhibitors. Data for direct derivatives of 2-Amino-4-bromobutyric acid is an active area of research.

GABA Transaminase (GABA-T) Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transaminase (GABA-T) is a key enzyme in the degradation of GABA. By inhibiting GABA-T, the concentration of GABA in the synapse can be increased, which is a therapeutic strategy for conditions such as epilepsy and neuropathic pain. The structural similarity of 2-Amino-4-bromobutyric acid derivatives to GABA makes them promising candidates for the development of novel GABA-T inhibitors.

Caption: The GABA shunt pathway, highlighting the role of GABA-T and its inhibition.

Table 4: Reported Biological Activity of GABA-T Inhibitors

| Compound Class | Target | Kᵢ / IC₅₀ |

| Substituted 4-phenyl-5-vinylpyrrolidin-2-one derivatives | GABA-AT | IC₅₀ = 46.29 ± 3.19 µM, Kᵢ = 0.106 ± 0.004 µM (for compound 7f) |

| Various GABA Analogues | GABA-A Receptor Binding | IC₅₀ values ranging from 0.04 µM to 354 µM |

Note: This table presents data for GABA-T inhibitors and GABA analogues to illustrate the range of activities being explored. Specific quantitative data for 2-Amino-4-bromobutyric acid derivatives as GABA-T inhibitors is an ongoing area of research.

Conclusion

2-Amino-4-bromobutyric acid and its derivatives represent a valuable and versatile class of compounds for researchers in medicinal chemistry and drug development. The well-established synthetic routes, coupled with the potential for diverse functionalization, make them attractive starting points for the design of novel therapeutics. Their demonstrated potential as inhibitors of key enzymes such as arginase and GABA transaminase highlights their importance in the ongoing search for new treatments for cancer and neurological disorders. This guide provides a solid foundation of technical information to support further research and development in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-4-bromobutanoic acid hydrobromide | 76338-90-4 | Benchchem [benchchem.com]

- 3. This compound | C4H9Br2NO2 | CID 2733672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-bromobutanoic acid hydrobromide | C4H9Br2NO2 | CID 13877992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

In-Depth Technical Guide: Spectroscopic Data for (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide (CAS Number: 15159-65-6). The information is intended to assist researchers and professionals in drug development and other scientific fields in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

This compound is a chiral amino acid derivative. Its structure features a bromine atom at the 4-position of the butyric acid chain, making it a valuable building block in organic synthesis.

| Property | Value |

| Molecular Formula | C₄H₉Br₂NO₂ |

| Molecular Weight | 262.93 g/mol [1] |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 189 °C (decomposes)[1] |

| Optical Activity | [α]20/D +16° (c = 1 in methanol)[1] |

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The hydrobromide salt of (S)-(+)-2-Amino-4-bromobutyric acid is typically analyzed in deuterated solvents such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~8.45 | broad s | -NH₃⁺ |

| ~4.2-4.4 | t | α-CH |

| ~3.5-3.7 | t | γ-CH₂ |

| ~2.4-2.6 | m | β-CH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~170-175 | C=O |

| ~50-55 | α-CH |

| ~30-35 | β-CH₂ |

| ~25-30 | γ-CH₂ |

Note: These are predicted chemical shift ranges. Experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~3000 | N-H stretch (Ammonium) |

| ~1730 | C=O stretch (Carboxylic acid) |

| ~1600 | N-H bend (Ammonium) |

| ~1200 | C-O stretch (Carboxylic acid) |

| 700-500 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the mass spectrum is expected to exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance. The molecular ion peak [M]⁺ would appear as a pair of peaks separated by 2 m/z units, and fragment ions containing bromine would also show this pattern.

Expected Fragmentation:

-

Loss of HBr: [M - HBr]⁺

-

Loss of COOH: [M - COOH]⁺

-

Loss of Br: [M - Br]⁺

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible spectroscopic data. The following are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 90° pulse, a spectral width of 200-250 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans compared to ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet-forming die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable method for this polar molecule.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

References

Methodological & Application

Application Notes: Synthesis and Cyclization of Peptides Incorporating (S)-(+)-2-Amino-4-bromobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology. These modifications can enhance proteolytic stability, constrain peptide conformation to increase receptor affinity and selectivity, and introduce novel functionalities. (S)-(+)-2-Amino-4-bromobutyric acid is a particularly interesting building block due to its electrophilic 4-bromobutyl side chain. This reactive moiety serves as a handle for intramolecular cyclization through alkylation of a nucleophilic amino acid side chain, such as the thiol of cysteine, resulting in a stable thioether linkage. This on-resin or in-solution cyclization yields conformationally constrained peptides with potential applications as enzyme inhibitors or modulators of protein-protein interactions.

This document provides a detailed experimental protocol for the solid-phase peptide synthesis (SPPS) of a linear peptide containing (S)-(+)-2-Amino-4-bromobutyric acid and a subsequent on-resin cyclization to form a constrained cyclic peptide.

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis and cyclization of a model peptide.

Table 1: Reagents for Solid-Phase Peptide Synthesis

| Reagent | Molar Excess (relative to resin loading) |

| Fmoc-Protected Amino Acids | 4.0 |

| Fmoc-(S)-(+)-2-Amino-4-bromobutyric acid | 2.0 |

| HBTU (Coupling Reagent) | 3.9 |

| DIPEA (Base) | 8.0 |

| Piperidine (in DMF) | 20% (v/v) |

Table 2: Experimental Parameters and Expected Outcomes

| Parameter | Value/Range |

| Resin Loading | 0.4 - 0.7 mmol/g |

| Coupling Time (Standard Amino Acids) | 1 - 2 hours |

| Coupling Time (Fmoc-(S)-(+)-2-Amino-4-bromobutyric acid) | 2 - 4 hours (or double coupling) |

| Fmoc Deprotection Time | 2 x 10 minutes |

| On-Resin Cyclization Time | 12 - 24 hours |

| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O |

| Cleavage Time | 2 - 3 hours |

| Expected Crude Purity (Linear Peptide) | 70 - 85% |

| Expected Crude Purity (Cyclic Peptide) | 60 - 80% |

| Final Purity (after HPLC) | >95% |

Experimental Protocols

I. Solid-Phase Synthesis of the Linear Peptide

This protocol describes the manual synthesis of a linear peptide on a 0.1 mmol scale using standard Fmoc/tBu chemistry.

1. Resin Swelling:

-

Place 250 mg of Rink Amide resin (loading: 0.4 mmol/g) in a fritted syringe reaction vessel.

-

Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DMF.

2. First Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-protected amino acid (0.4 mmol, 4 eq) and HBTU (0.39 mmol, 3.9 eq) in 2 mL of DMF.

-

Add DIPEA (0.8 mmol, 8 eq) to the amino acid solution and vortex briefly.

-

Immediately add the activated amino acid solution to the swollen resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

Drain the reaction solution and wash the resin with DMF (3 x 5 mL).

-

Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

3. Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 10 minutes and drain.

-

Repeat the 20% piperidine treatment for another 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and dichloromethane (DCM) (3 x 5 mL), followed by DMF (3 x 5 mL).

4. Subsequent Amino Acid Couplings:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

For the incorporation of Fmoc-(S)-(+)-2-Amino-4-bromobutyric acid, use a 2-fold molar excess and extend the coupling time to 4 hours or perform a double coupling to ensure complete incorporation.

5. Final Fmoc Deprotection:

-

After coupling the final amino acid, perform a final Fmoc deprotection as described in step 3.

II. On-Resin Intramolecular Cyclization

This protocol describes the on-resin cyclization of the linear peptide via intramolecular alkylation of a cysteine residue by the 4-bromobutyl side chain of the incorporated (S)-(+)-2-Amino-4-bromobutyric acid.

1. Resin Preparation for Cyclization:

-

After the final Fmoc deprotection, wash the resin-bound peptide thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

2. Cyclization Reaction:

-

Suspend the resin in DMF.

-

Add DIPEA (5 eq) to the resin slurry to act as a base.

-

Agitate the reaction vessel at room temperature for 12-24 hours.

-

Monitor the progress of the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.

3. Washing:

-

Once the cyclization is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).

-

Dry the resin under vacuum for at least 1 hour.

III. Cleavage and Deprotection

1. Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

2. Cleavage Reaction:

-

Add the cleavage cocktail (5 mL) to the dried resin.

-

Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation and Isolation:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate dropwise to 40 mL of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet twice with cold diethyl ether.

-

Dry the crude peptide pellet under vacuum.

IV. Purification and Characterization

1. Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

2. Characterization:

-

Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Assess the purity of the final product by analytical RP-HPLC (should be >95%).

Mandatory Visualizations

Caption: Workflow for the solid-phase synthesis and on-resin cyclization of a peptide.

Caption: Proposed mechanism of action for a cyclic peptide as a protease inhibitor.

Application Notes and Protocols for (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is a chiral amino acid derivative that serves as a valuable building block in neuroscience research. Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, makes it a key precursor for the synthesis of novel modulators of the GABAergic system.[1] These synthesized compounds can be instrumental in studying GABAergic signaling pathways, developing new therapeutic agents for neurological disorders like epilepsy and neuropathic pain, and probing the active sites of enzymes involved in GABA metabolism.[1]

Application Note 1: Use as a Precursor for GABA Transaminase (GABA-AT) Inhibitors

Introduction:

Gamma-aminobutyric acid transaminase (GABA-AT) is the primary enzyme responsible for the degradation of GABA. Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, which can potentiate inhibitory neurotransmission. This makes GABA-AT a key target for the development of drugs to treat conditions characterized by neuronal hyperexcitability, such as epilepsy. This compound is an ideal starting material for the synthesis of potent and selective GABA-AT inhibitors due to its stereochemistry and the reactive bromide group, which allows for the introduction of various functionalities to enhance binding to the enzyme's active site.[1]

Experimental Protocol: Synthesis of a Hypothetical GABA-AT Inhibitor

This protocol describes a generalized, multi-step synthesis of a hypothetical GABA-AT inhibitor using this compound as the starting material.

Step 1: Protection of the Amino Group

-

Dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium bicarbonate (2.5 equivalents), to neutralize the hydrobromide salt and the acid that will be generated.

-

Cool the solution in an ice bath.

-

Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc anhydride) (1.1 equivalents), to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Extract the Boc-protected product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected amino acid.

-

Purify the product by column chromatography on silica gel.

Step 2: Nucleophilic Substitution at the 4-position

-

Dissolve the Boc-protected (S)-2-amino-4-bromobutyric acid (1 equivalent) in an appropriate aprotic solvent, such as dimethylformamide (DMF).

-

Add a nucleophile (1.2 equivalents) that will introduce the desired chemical moiety for interacting with the GABA-AT active site. This could be, for example, a substituted thiol or an azide.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 equivalents), to facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography.

Step 3: Deprotection of the Amino Group

-

Dissolve the product from Step 2 in a suitable solvent, such as dichloromethane (DCM) or dioxane.

-

Add a deprotecting agent. For a Boc group, trifluoroacetic acid (TFA) (typically 20-50% in DCM) is used.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

The final product, the hydrobromide or trifluoroacetate salt of the desired GABA-AT inhibitor, can be purified by recrystallization or HPLC.

Data Presentation: Hypothetical Inhibitory Activity

The synthesized compounds would then be tested for their ability to inhibit GABA-AT activity. The following table presents example data for a series of hypothetical inhibitors synthesized from this compound.

| Compound ID | Modification at 4-position | IC50 (µM) for GABA-AT |

| H-Inhibitor-01 | -SCH2Ph | 75.2 |

| H-Inhibitor-02 | -N3 | > 200 |

| H-Inhibitor-03 | -S-(2-naphthyl) | 25.8 |

| H-Inhibitor-04 | -OPh | 150.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for a hypothetical GABA-AT inhibitor.

Application Note 2: Development of Novel Ligands for GABA Receptors

Introduction:

Due to its structural analogy to GABA, this compound is a valuable scaffold for creating derivatives to probe the binding pockets of GABA receptors (GABA-A and GABA-B). By systematically modifying the structure, for example, by introducing different substituents at the 4-position, researchers can perform structure-activity relationship (SAR) studies to understand the molecular requirements for ligand recognition and receptor activation or inhibition.

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors

This protocol describes a general method for screening novel compounds, synthesized from this compound, for their ability to bind to the GABA-A receptor.

1. Preparation of Brain Membranes:

-

Homogenize whole rat brains (minus cerebellum and brainstem) in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and incubate for 30 minutes at 37°C to facilitate the removal of endogenous GABA.

-

Centrifuge again at 20,000 x g for 20 minutes at 4°C.

-

Wash the pellet three more times by resuspension in fresh buffer and centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

2. Competitive Binding Assay:

-

Set up assay tubes containing:

-

Assay buffer (50 mM Tris-HCl, pH 7.4).

-